molecular formula C17H21F3N2O2 B7641541 3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one

3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one

Cat. No. B7641541
M. Wt: 342.36 g/mol
InChI Key: UQGSGIOJEHATAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one, also known as OTMP, is a chemical compound that has been widely studied for its potential applications in scientific research. OTMP is a piperidinone derivative that exhibits a unique combination of properties, including high potency and selectivity, making it a promising candidate for use in various research fields.

Mechanism of Action

3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one exerts its effects by selectively binding to the DAT protein, thereby blocking its ability to transport dopamine. This results in an increase in dopamine levels in the brain, which has been shown to have therapeutic effects in various neurological disorders. The mechanism of action of this compound has been extensively studied using various in vitro and in vivo models, and its selectivity and potency have been well-established.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine levels in the brain. In addition to its effects on DAT, this compound has also been shown to interact with other proteins and receptors in the brain, including the serotonin transporter (SERT) and the sigma-1 receptor. These interactions have been linked to various physiological effects, including changes in mood, behavior, and cognition.

Advantages and Limitations for Lab Experiments

3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one has several advantages that make it a promising candidate for use in lab experiments. These include its high potency and selectivity, which make it an ideal tool for studying the role of DAT in various neurological disorders. However, there are also several limitations to the use of this compound in lab experiments, including its high cost and the potential for off-target effects.

Future Directions

There are several future directions for research on 3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one, including the development of more efficient synthesis methods, the investigation of its effects on other proteins and receptors in the brain, and the exploration of its potential therapeutic applications in various neurological disorders. Additionally, further studies are needed to fully understand the limitations and potential risks associated with the use of this compound in lab experiments.

Synthesis Methods

3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis of this compound typically involves the use of advanced synthetic techniques, such as high-pressure hydrogenation and chromatography. Various research studies have reported different methods for synthesizing this compound, and the most commonly used method involves the reaction of 3-(trifluoromethyl)benzaldehyde with 3-aminopiperidin-2-one, followed by hydrogenation and purification.

Scientific Research Applications

3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one has been extensively studied for its potential applications in scientific research. One of the main areas of research that this compound has been investigated for is its ability to act as a selective inhibitor of the dopamine transporter (DAT). DAT is a protein that plays a crucial role in the regulation of dopamine levels in the brain, and its inhibition has been linked to various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

3-(oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O2/c18-17(19,20)13-4-1-3-12(9-13)10-22-7-2-5-15(16(22)23)21-14-6-8-24-11-14/h1,3-4,9,14-15,21H,2,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGSGIOJEHATAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC(=CC=C2)C(F)(F)F)NC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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